molecular formula C9H11FN2O5 B13436379 5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B13436379
M. Wt: 246.19 g/mol
InChI Key: QYZHTOHXTHJRRV-RKEPMNIXSA-N
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Description

The compound 5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has significant implications in medicinal chemistry, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.

    Fluorination: Introduction of the fluorine atom at the 3-position of the sugar moiety is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Glycosylation: The fluorinated sugar is then coupled with a pyrimidine base, such as uracil, under glycosylation conditions. This step often requires the use of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione: is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which confer distinct biochemical properties and therapeutic potential.

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-5-6(14)4(2-13)17-7(5)3-1-11-9(16)12-8(3)15/h1,4-7,13-14H,2H2,(H2,11,12,15,16)/t4-,5-,6-,7?/m1/s1

InChI Key

QYZHTOHXTHJRRV-RKEPMNIXSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)C2[C@@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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